Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane
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Overview
Description
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound characterized by the presence of chlorine, hydroperoxy, hydroxy, and sulfanylidene groups attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane typically involves the reaction of chlorophosphines with hydroperoxides and thiols under controlled conditions. One common method includes the interaction of chlorophosphines with Grignard reagents, followed by the addition of hydroperoxides and thiols . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phosphane compounds.
Scientific Research Applications
Chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloro-hydroperoxy-hydroxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Chloro-diphenylphosphine
- Hydroxy-diphenylphosphine
- Sulfanylidene-diphenylphosphine
Uniqueness
The presence of both hydroperoxy and sulfanylidene groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
55938-06-2 |
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Molecular Formula |
ClH2O3PS |
Molecular Weight |
148.51 g/mol |
IUPAC Name |
chloro-hydroperoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClH2O3PS/c1-5(3,6)4-2/h2H,(H,3,6) |
InChI Key |
WJFWOFYTHZATFH-UHFFFAOYSA-N |
Canonical SMILES |
OOP(=S)(O)Cl |
Origin of Product |
United States |
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